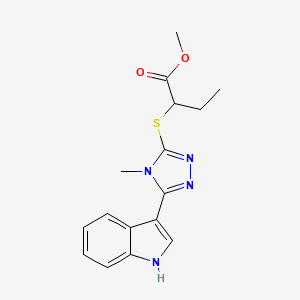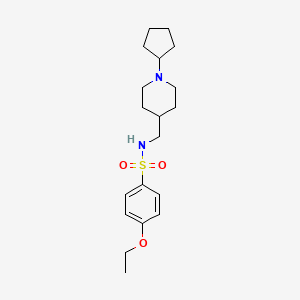![molecular formula C18H15FN4O2 B2723336 2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-84-9](/img/structure/B2723336.png)
2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a chemical compound with the molecular formula C18H15FN4O2 and a molecular weight of 338.342. It belongs to the class of heterocyclic compounds known as azolo[1,2,4]triazines .
Synthesis Analysis
The synthesis of azolo[1,2,4]triazines, the class of compounds to which our molecule belongs, is typically achieved through two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Chemical Reactions Analysis
Triazines and tetrazines, the broader family of compounds to which our molecule belongs, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides have been synthesized and evaluated for their antiviral activities, indicating moderate activity against specific viruses at non-toxic dosage levels. This suggests potential for similar compounds in antiviral research (Kim et al., 1978).
Antagonist Activity
Derivatives with structures akin to the compound have been tested for their 5-HT2 and alpha 1 receptor antagonist activity, showcasing potent 5-HT2 antagonist activities. Such findings highlight the therapeutic potential of these compounds in neurological and psychiatric disorders (Watanabe et al., 1992).
Synthetic Applications
Research on the synthetic approaches towards derivatives of 1,2,4-triazine systems has been conducted, indicating methods for creating fused[1,2,4]triazine systems and exploring their transformations. This showcases the chemical flexibility and utility of these structures in synthesizing new chemical entities with potential biological activities (Massry, 2003).
Chemiluminescence for Amine Detection
A highly sensitive chemiluminescence derivatization reagent for primary and secondary amines in liquid chromatography has been developed using a benzogphthalazine-1,4-(2H,3H)-dione structure. This demonstrates the potential of triazine derivatives in analytical chemistry for sensitive detection methods (Ishida et al., 1995).
Direcciones Futuras
Azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity . The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant, mainly related to the search for biologically active compounds with respect to known and new infectious agents .
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-9-5-4-6-13(15)12-23-17(25)16(24)22-11-10-21(18(22)20-23)14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCECFMAHAQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2723258.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2723261.png)
![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723264.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2723266.png)
![2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2723267.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2723268.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine](/img/structure/B2723272.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)
